4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Description
The compound you mentioned appears to be a complex organic molecule. It contains several functional groups, including a benzothiazole, a carbonyl group, a trifluoromethyl group, and a piperazinone ring.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of such a compound would likely involve several steps, including the formation of the benzothiazole and piperazinone rings, and the introduction of the carbonyl and trifluoromethyl groups.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The benzothiazole and piperazinone rings would likely contribute significantly to the overall shape and properties of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact reactions this compound would undergo. However, the presence of the carbonyl group could make it susceptible to nucleophilic attack, and the trifluoromethyl group could potentially undergo various substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiazole and piperazinone rings could impact its solubility, while the trifluoromethyl group could affect its reactivity.Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazard analysis. However, as with any chemical compound, appropriate safety precautions should be taken when handling it.
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties and evaluate its effectiveness.
properties
IUPAC Name |
4-(1,3-benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N4O2S/c19-18(20,21)15-8-12(3-4-22-15)25-6-5-24(9-16(25)26)17(27)11-1-2-13-14(7-11)28-10-23-13/h1-4,7-8,10H,5-6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCDZLDANLUNID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=CC(=NC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazole-6-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
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